molecular formula C17H22O2 B14619677 Podocarpa-8,11,13-trien-15-oic acid CAS No. 57345-30-9

Podocarpa-8,11,13-trien-15-oic acid

Cat. No.: B14619677
CAS No.: 57345-30-9
M. Wt: 258.35 g/mol
InChI Key: AWKGAVJHWWZEMY-UHFFFAOYSA-N
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Description

Podocarpa-8,11,13-trien-15-oic acid is a diterpenoid compound with the molecular formula C17H22O2. It is structurally characterized by a phenanthrene core with multiple double bonds and a carboxylic acid functional group. This compound is known for its diverse biological activities and has been the subject of various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Podocarpa-8,11,13-trien-15-oic acid can be synthesized through several methods. One common approach involves the use of (+)-manool as a starting material. The synthesis typically includes steps such as ozonolysis, intramolecular condensation, aromatization, protection, and benzylic oxidation . These reactions are carried out under specific conditions to ensure the desired product is obtained.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

Podocarpa-8,11,13-trien-15-oic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the double bonds or the carboxylic acid group.

    Substitution: The aromatic rings in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or alkanes.

Scientific Research Applications

Podocarpa-8,11,13-trien-15-oic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Podocarpa-8,11,13-trien-15-oic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, inhibit inflammatory mediators, and induce apoptosis in cancer cells. These effects are mediated through pathways such as the NF-κB signaling pathway and the MAPK pathway.

Comparison with Similar Compounds

Podocarpa-8,11,13-trien-15-oic acid can be compared with other similar diterpenoid compounds, such as:

    Dehydroabietic acid: Similar in structure but differs in the position and number of double bonds.

    Abieta-8,11,13-trienoic acid: Another diterpenoid with a similar core structure but different functional groups.

These compounds share some biological activities but differ in their specific effects and applications, highlighting the uniqueness of this compound.

Properties

CAS No.

57345-30-9

Molecular Formula

C17H22O2

Molecular Weight

258.35 g/mol

IUPAC Name

1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid

InChI

InChI=1S/C17H22O2/c1-16-10-5-11-17(2,15(18)19)14(16)9-8-12-6-3-4-7-13(12)16/h3-4,6-7,14H,5,8-11H2,1-2H3,(H,18,19)

InChI Key

AWKGAVJHWWZEMY-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC(C1CCC3=CC=CC=C23)(C)C(=O)O

Origin of Product

United States

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